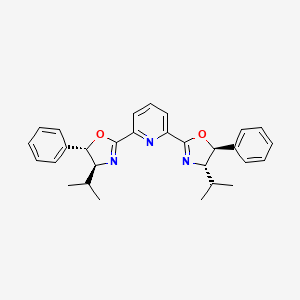
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it valuable in enantioselective reactions. Its structure consists of a pyridine ring substituted at the 2 and 6 positions with oxazoline rings, which are further substituted with isopropyl and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Preparation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Formation of the Pyridine Core: The pyridine core is prepared separately, often starting from pyridine-2,6-dicarboxylic acid.
Coupling Reaction: The final step involves coupling the oxazoline rings to the pyridine core under specific reaction conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Complexation with Metals: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in redox reactions, often as part of a metal complex.
Substitution Reactions: The oxazoline rings can undergo substitution reactions, modifying the ligand’s properties.
Common Reagents and Conditions
Metal Salts: Palladium chloride, platinum chloride, rhodium acetate.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Various metal catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions are typically metal-ligand complexes, which are used in further catalytic processes.
科学的研究の応用
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is widely used in scientific research, particularly in:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective synthesis, improving the yield and selectivity of chiral products.
Coordination Chemistry: Forms stable complexes with metals, which are studied for their structural and catalytic properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Material Science: Used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism by which 2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects involves:
Metal Coordination: The oxazoline rings coordinate with metal centers, forming stable complexes.
Chiral Induction: The chiral centers in the oxazoline rings induce chirality in the metal complex, leading to enantioselective reactions.
Catalytic Activity: The metal-ligand complex acts as a catalyst, facilitating various chemical transformations through activation of substrates and stabilization of transition states.
類似化合物との比較
Similar Compounds
- 2,6-Bis((4S)-phenyl-2-oxazolin-2-yl)pyridine
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis((4S,5S)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications, offering higher selectivity and efficiency compared to similar compounds .
特性
分子式 |
C29H31N3O2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
(4S,5S)-5-phenyl-2-[6-[(4S,5S)-5-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H31N3O2/c1-18(2)24-26(20-12-7-5-8-13-20)33-28(31-24)22-16-11-17-23(30-22)29-32-25(19(3)4)27(34-29)21-14-9-6-10-15-21/h5-19,24-27H,1-4H3/t24-,25-,26-,27-/m0/s1 |
InChIキー |
SIYXZUWNTFFFEW-FWEHEUNISA-N |
異性体SMILES |
CC(C)[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
正規SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C(C)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
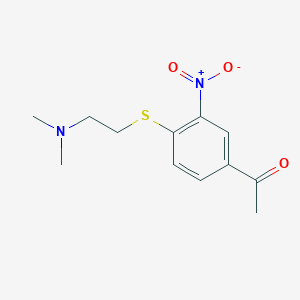
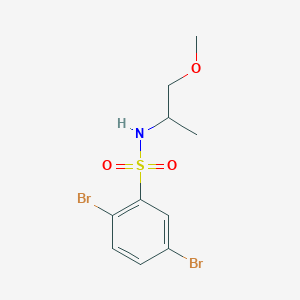
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
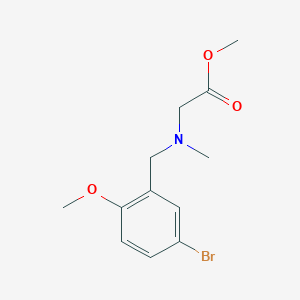

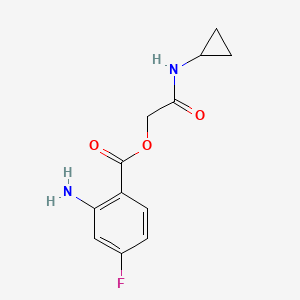
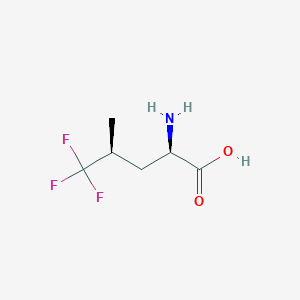

![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
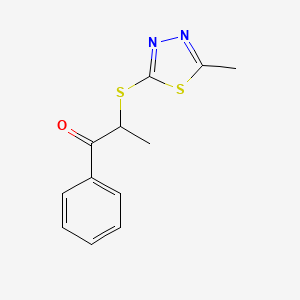

![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
